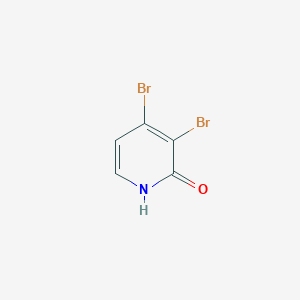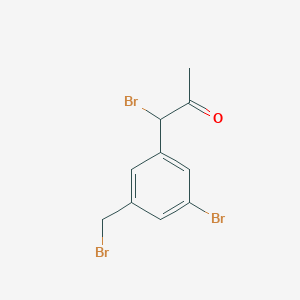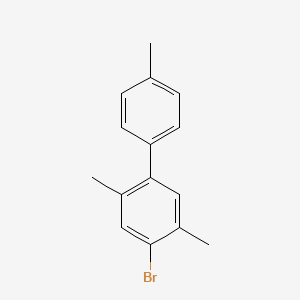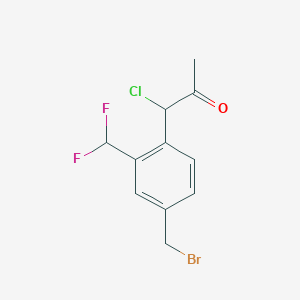
3,4-Dibromopyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromopyridin-2(1H)-one is a brominated pyridine derivative with the molecular formula C5H3Br2NO
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dibromopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the bromination of pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically proceeds at elevated temperatures to ensure complete bromination at the 3 and 4 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Dibromopyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace bromine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3,4-Dibromopyridin-2(1H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, with specific electronic and optical properties.
作用機序
The mechanism of action of 3,4-Dibromopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can enhance the compound’s reactivity and binding affinity, influencing its overall biological effects.
類似化合物との比較
Similar Compounds
3,5-Dibromopyridin-2(1H)-one: Another brominated pyridine derivative with bromine atoms at the 3 and 5 positions.
2,4-Dibromopyridin-3(2H)-one: A compound with bromine atoms at the 2 and 4 positions of the pyridine ring.
Uniqueness
3,4-Dibromopyridin-2(1H)-one is unique due to the specific positioning of bromine atoms at the 3 and 4 positions, which can influence its chemical reactivity and potential applications. This positional isomerism can lead to different physical and chemical properties compared to other brominated pyridine derivatives.
特性
分子式 |
C5H3Br2NO |
|---|---|
分子量 |
252.89 g/mol |
IUPAC名 |
3,4-dibromo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |
InChIキー |
XGDNQSQNOWRGAI-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)


![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)
![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)


![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)

![3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14036902.png)

